molecular formula C13H25ClN4O B13457619 {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride

Cat. No.: B13457619
M. Wt: 288.82 g/mol
InChI Key: ZIJFLDDIBZRADH-UHFFFAOYSA-N
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Description

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methanamine group and a tert-butyl-oxadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride typically involves multiple steps. One common route starts with the preparation of the 5-tert-butyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating certain diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methanamine hydrochloride
  • {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-2-yl}methanamine hydrochloride

Uniqueness

The uniqueness of {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and stability.

Properties

Molecular Formula

C13H25ClN4O

Molecular Weight

288.82 g/mol

IUPAC Name

[1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H24N4O.ClH/c1-13(2,3)12-15-11(16-18-12)9-17-6-4-5-10(7-14)8-17;/h10H,4-9,14H2,1-3H3;1H

InChI Key

ZIJFLDDIBZRADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCCC(C2)CN.Cl

Origin of Product

United States

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